molecular formula C10H12O2 B1330400 O-Cresyl glycidyl ether CAS No. 2210-79-9

O-Cresyl glycidyl ether

Cat. No. B1330400
CAS RN: 2210-79-9
M. Wt: 164.2 g/mol
InChI Key: KFUSXMDYOPXKKT-UHFFFAOYSA-N
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Description

O-Cresyl glycidyl ether (ortho-cresyl glycidyl ether, o-CGE) is a liquid aromatic organic chemical compound and chemically a glycidyl ether . It has the formula C10H12O2 and the CAS Registry Number 2210-79-9 . It is one of a number of glycidyl ethers available commercially that are used to reduce the viscosity of epoxy resins .


Synthesis Analysis

While specific synthesis methods for O-Cresyl glycidyl ether were not found in the search results, it’s known that ethers can be synthesized through a variety of methods, including the dehydration of alcohols, the Williamson ether synthesis, and the Ullmann condensation .


Molecular Structure Analysis

The molecular structure of O-Cresyl glycidyl ether is represented by the formula C10H12O2 . It consists of an aromatic ring (cresol) attached to an epoxide group (glycidyl ether) via an oxygen atom .


Chemical Reactions Analysis

Ethers, including O-Cresyl glycidyl ether, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . O-Cresyl glycidyl ether may attack some forms of plastics .


Physical And Chemical Properties Analysis

O-Cresyl glycidyl ether is a clear light yellow liquid . It is insoluble in water . It is combustible .

Scientific Research Applications

Polymerization and Material Properties

  • Polymerization Processes : O-Cresyl glycidyl ether (CGE) plays a significant role in various polymerization processes. For instance, its polymerization catalyzed by benzyldimethylamine exhibits a strong dependence on catalyst concentration rather than temperature (Berger & Lohse, 1985). Additionally, polymerization of p-cresyl glycidyl ether catalyzed by imidazoles has been explored, showing the influence of factors like oligomer yield, temperature, and imidazole concentration (Berger & Lohse, 1985).

  • Material Properties and Applications : CGE is also significant in developing materials with specific properties. The UV-curable properties of synthetic O-cresol glycidyl ether acrylate were studied, indicating potential applications in coatings with good mechanical properties (Deng Chon, 2014).

Occupational Health and Safety

  • Sensitization and Occupational Health : CGE's potential for causing allergic reactions in occupational settings has been documented. For example, sensitization to CGE in marble workers handling bicomponent resins has been observed, highlighting the need for careful handling and protective measures in industrial environments (Angelini et al., 1996).

Toxicology and Environmental Impact

  • Biomonitoring and Toxicology : The use of haemoglobin adducts for biomonitoring exposure to glycidyl ethers like CGE is a significant area of research. This approach helps in understanding the potential human exposure risks in environments where epoxy resins are used (Pérez et al., 1997).

  • Metabolic Pathways in Mammals : The urinary metabolite profile of o-CGE in rats has been studied, revealing the identification of metabolites like 3-(o-cresyloxy)lactic acid and o-cresyl glycidyl ether mercapturic acid. These studies provide insights into the metabolic pathways and potential health effects of CGE exposure (de Rooij et al., 1998).

Advanced Polymer Chemistry

  • Complex Polymer Structures : CGE's derivatives have been used in constructing advanced polymer structures with specific functional properties. For instance, the synthesis of poly(ethylene oxide)-block-poly(furfuryl glycidyl ether) block copolymers using living anionic polymerization demonstrates the potential of CGE in creating self-healing materials (Barthel et al., 2013).
  • Innovative Polymer Synthesis : The synthesis and photopolymerization of 1-butenyl glycidyl ether, a derivative of CGE, have been explored. This research contributes to understanding the polymerization mechanisms and potential applications of such polymers in various industries (Crivello & Liu, 1998).

Chemical Synthesis and Industrial Applications

  • Chemical Building Blocks : CGE and its derivatives serve as key materials in industrial applications, particularly in the synthesis of surfactants, pharmaceuticals, and other materials that contain glyceryl ether skeletons. These applications showcase the versatility of CGE in chemical synthesis (Urata & Takaishi, 1994).

  • Catalytic Synthesis in Epoxy Resin Production : The catalytic synthesis of mixed alcohol glycidyl ether epoxy resin, using CGE as a component, has been studied. This research is pivotal in optimizing the production of high-quality epoxy resins, an essential material in various industrial applications (Zhang Xiao-bo, 2008).

Environmental and Safety Concerns

  • DNA Adduct Formation and Carcinogenic Risks : Studies on DNA adduct formation by allyl glycidyl ether, a related compound to CGE,have highlighted the potential genotoxic effects of glycidyl ethers. This research underscores the importance of evaluating the risks associated with exposure to such compounds, particularly in occupational settings where epoxy materials are used (Plná et al., 1996).
  • Non-Flammable Polymer Systems : The development of non-flammable poly[(o-cresyl glycidyl ether)-co-formaldehyde] systems, incorporating CGE, indicates the potential for creating safer and more environmentally friendly materials. These advanced materials could significantly contribute to safety in various applications, such as in construction and manufacturing industries (Kausar, 2016).

Safety And Hazards

Exposure to O-Cresyl glycidyl ether may cause irritation of the skin and eyes, and allergic dermatitis . It is recommended to handle this chemical in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

While specific future directions for O-Cresyl glycidyl ether were not found in the search results, its use as a reactive diluent for epoxy resins suggests potential for continued application in the development of coatings, sealants, adhesives, and elastomers .

properties

IUPAC Name

2-[(2-methylphenoxy)methyl]oxirane
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InChI

InChI=1S/C10H12O2/c1-8-4-2-3-5-10(8)12-7-9-6-11-9/h2-5,9H,6-7H2,1H3
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InChI Key

KFUSXMDYOPXKKT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1OCC2CO2
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Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID8024862
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Molecular Weight

164.20 g/mol
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Physical Description

O-cresyl glycidyl ether is a clear light yellow liquid. (NTP, 1992), Liquid; NKRA, Clear light yellow liquid; [CAMEO], COLOURLESS LIQUID.
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Boiling Point

498 °F at 760 mmHg (NTP, 1992), at 0.533kPa: 109-111 °C
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Flash Point

200 °F (NTP, 1992), 200 °F, 113 °C c.c.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Solubility in water: none
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Density

1.09 at 68 °F (NTP, 1992) - Denser than water; will sink, Relative density (water = 1): 1.08
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Vapor Density

Relative vapor density (air = 1): 5.7
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Product Name

O-Cresyl glycidyl ether

CAS RN

2210-79-9
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of ortho-cresol (64.8 g., 0.6 mole), epichlorohydrin (330 g., 3.6 mole), and piperidine (5 drops) was allowed to react and the product was isolated using the same methods outlined hereinabove in Example 1. Concentration of the methylene chloride extract gave 95 g. of crude epoxide (IIb) which was used without further purification.
Quantity
64.8 g
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330 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
A Hartwig, MAK Commission - 2021 - scholar.archive.org
… dose level of o-cresyl glycidyl ether increased. Within 6 hours after the administration of o-cresyl glycidyl ether, 93% of the cumulative amount of o-cresyl glycidyl ether mercapturic acid …
Number of citations: 0 scholar.archive.org
BM de Rooij, JNM Commandeur… - Chemical research in …, 1998 - ACS Publications
… of phenyl glycidyl ether (PGE) and o-cresyl glycidyl ether (o-CGE) was investigated in rats. … 3-(o-cresyloxy)lactic acid (COLA), o-cresyl glycidyl ether mercapturic acid (o-CGEMA), and N-…
Number of citations: 16 pubs.acs.org
A Hartwig, M Arand… - The MAK Collection for …, 2021 - journals.publisso.de
… dose level of o-cresyl glycidyl ether increased. Within 6 hours after the administration of o-cresyl glycidyl ether, 93% of the cumulative amount of o-cresyl glycidyl ether mercapturic acid …
Number of citations: 3 journals.publisso.de
MS Santos, C Schuster, H Rennhofer… - Separation and …, 2023 - Elsevier
… of branched polyethylenimine and poly[(o-cresyl glycidyl ether)-co-formaldehyde] were … Membranes with a 4:1 mass ratio of polyethylenimine to poly[(o-cresyl glycidyl ether)-co-…
Number of citations: 0 www.sciencedirect.com
PJ Boogaard, MA Denneman, NJ Van Sittert - Xenobiotica, 2000 - Taylor & Francis
… (d) o-CGE (o-cresyl glycidyl ether). Lines are obtained by … Hydrolysis of o-cresyl glycidyl ether in viable skin over time. … metabolic conversion of o-cresyl glycidyl ether to mephenesin (…
Number of citations: 40 www.tandfonline.com
G Angelini, L Rigano, C Foti, M Grandolfo… - Contact …, 1996 - Wiley Online Library
10 out of 22 marble workers handling a bicomponent resin, based on epoxy resin and ortho‐cresyl glycidyl ether (CGE), developed Contact dermatitis and airborne contact dermatitis …
Number of citations: 70 onlinelibrary.wiley.com
C Zhang, Y Liu, C Li, Y Xu, Y Su, J Li, J Zhao, M Wu - Scientific Reports, 2020 - nature.com
The investigation of substrate spectrum towards five racemic (rac-) aryl glycidyl ethers (1a–5a) indicated that E. coli/pveh3, an E. coli BL21(DE3) transformant harboring a PvEH3-…
Number of citations: 9 www.nature.com
JO Levin, K Andersson, RM Karlsson - Journal of Chromatography A, 1988 - Elsevier
… ethers most commonly used today include ally1 glycidyl ether (AGE), n-butyl glycidyl ether (BGE), isopropyl glycidyl ether (IGE), phenyl glycidyl ether (PGE) and o-cresyl glycidyl ether (…
Number of citations: 8 www.sciencedirect.com
J Witt - 2021 - opus4.kobv.de
… by layer-by-layer deposition of poly[(o-cresyl glycidyl ether)-co-formaldehyde] and poly-(… by layer-by-layer deposition of poly[(o-cresyl glycidyl ether)-co-formaldehyde] and poly-(…
Number of citations: 0 opus4.kobv.de
J Witt - 2018 - opus4.kobv.de
… Spin coating was used for the layer-by-layer deposition of poly[(o-cresyl glycidyl ether)-co-… Spin coating was used for the layer-by-layer deposition of poly[(o-cresyl glycidyl ether)-co-…
Number of citations: 0 opus4.kobv.de

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